

Technical Support Center: Recrystallization of Sodium 4-Aminobenzenesulfonate Hydrate

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Compound of Interest

Compound Name: Sodium 4-Aminobenzenesulfonate Hydrate

Cat. No.: B057364

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with the recrystallization of **sodium 4-aminobenzenesulfonate hydrate**.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the recrystallization of **sodium 4-aminobenzenesulfonate hydrate**? A1: Water is the most suitable and commonly used solvent for recrystallizing **sodium 4-aminobenzenesulfonate hydrate** due to the compound's high solubility in it.[1][2][3] The dihydrate form has a reported solubility of 170 g/L in water. The presence of the sulfonate group makes it interact favorably with polar solvents like water.[3]

Q2: My crude sample is colored (e.g., purple, grey, or yellow). How can I remove these colored impurities? A2: Colored impurities can often be effectively removed by treating the hot solution with activated charcoal.[4] The charcoal adsorbs the colored organic impurities. After a brief heating period with the charcoal, it is removed by hot gravity filtration, leaving a colorless or much paler solution from which the purified product can be crystallized.[4]

Q3: What are the potential impurities in commercial sodium 4-aminobenzenesulfonate? A3: Impurities can stem from the synthesis of the parent compound, sulfanilic acid.[5] These may include isomers like orthanilic and metanilic acid, aniline sulfate, and disulfonated byproducts.[5] Inorganic salts may also be present as impurities.[6]

Q4: What is the difference between sulfanilic acid and sodium 4-aminobenzenesulfonate? A4: Sulfanilic acid is the free acid form (4-aminobenzenesulfonic acid), which exists as a zwitterion. [7] Sodium 4-aminobenzenesulfonate is the sodium salt of this acid. [2] While related, their purification methods differ; purifying sulfanilic acid often involves converting it to its sodium salt in solution to remove impurities, followed by re-acidification to precipitate the purified acid. [4] This guide focuses on the recrystallization of the isolated sodium salt hydrate.

Q5: What is the expected crystal form? A5: Sodium 4-aminobenzenesulfonate typically crystallizes as a hydrate, often as the dihydrate ($4\text{-(NH}_2\text{)C}_6\text{H}_4\text{SO}_3\text{Na} \cdot 2\text{H}_2\text{O}$). It usually appears as a white to off-white crystalline powder. [2][8]

Troubleshooting Guide

Q: No crystals are forming, even after the solution has cooled to room temperature. What should I do? A: This issue typically arises from using too much solvent, preventing the solution from becoming saturated upon cooling.

- **Solution 1: Reduce Solvent Volume.** Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the solute. [9] Once concentrated, allow it to cool slowly again.
- **Solution 2: Induce Crystallization.** If the solution is saturated but reluctant to crystallize (supersaturated), try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of the pure compound to initiate crystal growth.

Q: The product "crashed out" of solution as a very fine powder, not as well-defined crystals. Why did this happen? A: Rapid crystallization, or "crashing out," occurs when the solution cools too quickly, trapping impurities within the rapidly forming solid. [9]

- **Solution:** Reheat the mixture to redissolve the precipitate. Add a small, additional amount of solvent (1-5% more) to slightly decrease the saturation point. [9] Ensure the flask is well-insulated (e.g., by placing it on a cork ring or folded paper towels) to promote slow cooling. [9] This allows for the gradual formation of larger, purer crystals.

Q: My final product is still colored, even after recrystallization. What went wrong? A: This suggests that the decolorization step was not fully effective or that impurities were re-introduced.

- **Solution 1: Repeat Charcoal Treatment.** The initial amount of activated charcoal may have been insufficient, or the contact time too short. Repeat the recrystallization, ensuring you add a sufficient amount of fresh activated charcoal to the hot solution and heat for 5-10 minutes before performing a rapid hot filtration.
- **Solution 2: Improve Filtration.** Ensure that no charcoal passes through the filter paper during the hot filtration step. Using a fluted filter paper can help speed up the filtration, minimizing premature crystallization in the funnel.

Q: The recovery yield of my recrystallized product is very low. How can I improve it? A: A low yield can be caused by several factors.^[9]

- **Problem: Using too much solvent.** This keeps a significant amount of the product dissolved in the mother liquor even after cooling.^[9]
 - **Solution:** Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
- **Problem: Premature crystallization during hot filtration.**
 - **Solution:** Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and forming crystals in the funnel.
- **Problem: Washing with an inappropriate solvent.**
 - **Solution:** Wash the filtered crystals with a minimal amount of ice-cold solvent or a different solvent in which your product is less soluble but impurities are still soluble, such as a small amount of cold ethanol.^[4]

Quantitative Data Summary

Parameter	Value	Reference
Chemical Name	Sodium 4-aminobenzenesulfonate hydrate	[10]
Synonyms	Sulfanilic acid sodium salt hydrate, Sodium sulfanilate hydrate	[10]
CAS Number	123333-70-0 (hydrate), 6106-22-5 (dihydrate), 515-74-2 (anhydrous)	[10][11]
Molecular Formula	$C_6H_6NNaO_3S \cdot xH_2O$	[10]
Molecular Weight	195.17 g/mol (anhydrous), 231.20 g/mol (dihydrate)	[11]
Appearance	White to off-white crystalline powder	[2][8]
Solubility in Water	170 g/L (for dihydrate form)	

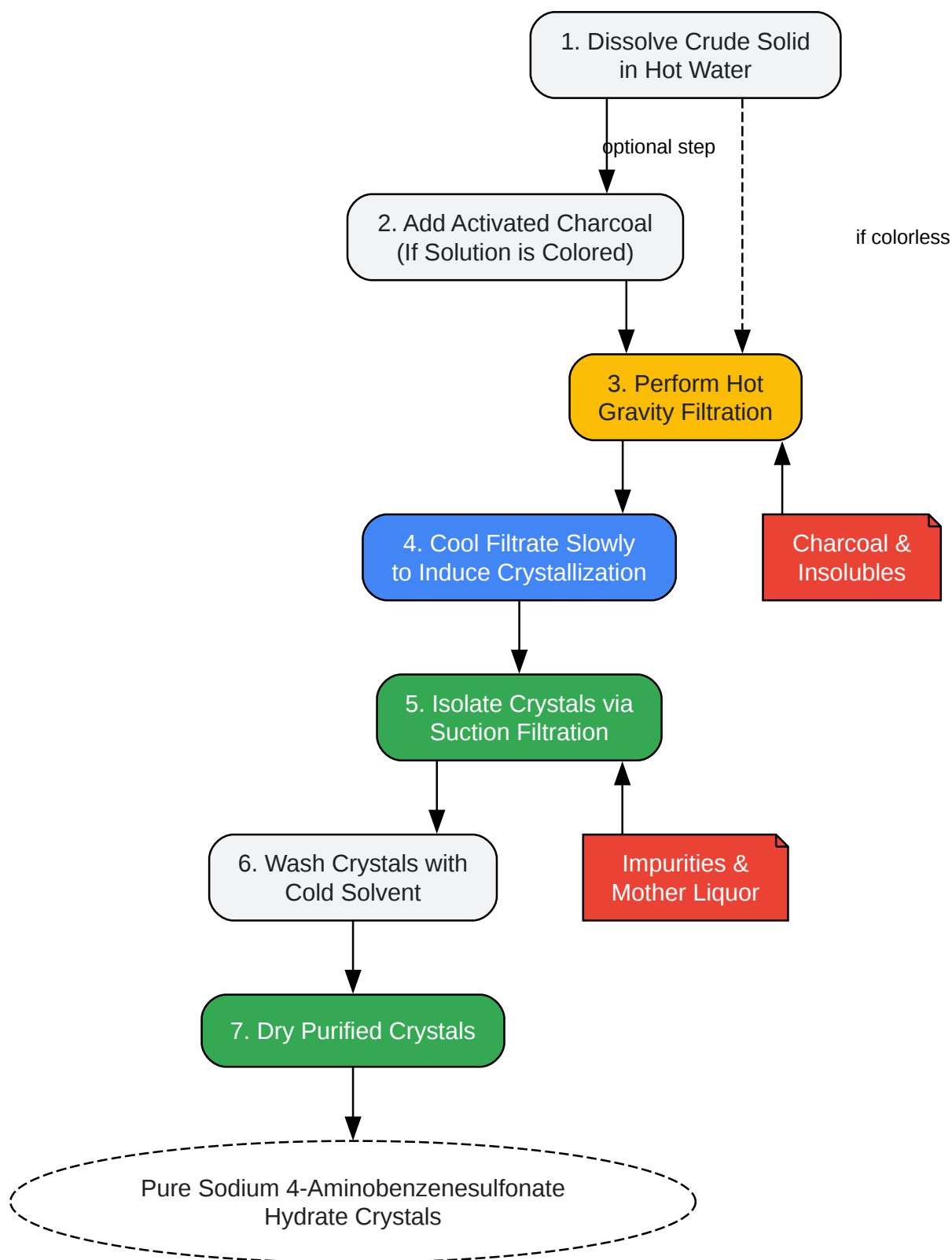
Experimental Protocol: Recrystallization from Water

This protocol outlines a standard procedure for the purification of **sodium 4-aminobenzenesulfonate hydrate** using water as the solvent and includes a decolorization step.

- **Dissolution:** Place the crude **sodium 4-aminobenzenesulfonate hydrate** in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid adding a large excess of water.
- **Decolorization (if necessary):** If the solution is colored, remove it from the heat and add a small amount of activated charcoal (typically 1-2% of the solute's weight).
- **Heating with Charcoal:** Place the flask back on the heat source and bring it to a gentle boil for 5-10 minutes. This allows the charcoal to adsorb the impurities.

- **Hot Gravity Filtration:** Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities. A rapid filtration is crucial to prevent the product from crystallizing prematurely in the funnel.
- **Crystallization:** Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by suction filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter with a small amount of ice-cold deionized water or cold ethanol to remove any remaining mother liquor.
- **Drying:** Dry the crystals in a drying oven at an appropriate temperature (e.g., 80°C) or under vacuum until a constant weight is achieved.^[4]

Process Workflow



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Caption: Experimental workflow for the purification of **sodium 4-aminobenzenesulfonate hydrate**.

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